![molecular formula C17H14Cl2N2O3 B6485142 1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide CAS No. 1103513-91-2](/img/structure/B6485142.png)
1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide
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Overview
Description
1-(2-(2,4-Dichlorophenoxy)acetyl)-2,3-dihydro-1H-indole-2-carboxamide, commonly known as Indole-2-carboxamide (ICA), is a non-steroidal anti-inflammatory drug (NSAID) with a wide range of applications in scientific research. ICA is an analog of indomethacin, a well-known NSAID, and has been studied for its potential to reduce inflammation and pain. ICA has been studied for its effects on various biochemical and physiological processes, and its potential for use in lab experiments.
Scientific Research Applications
- Research Findings :
- Research Findings :
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- Research Focus :
- Research Findings :
Anticancer Properties
Plant Growth Inhibition
Biological Activity Optimization
Chemical Synthesis Strategies
Antiproliferative Activity Against Cancer Cells
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,4-dichlorophenoxyacetamide chalcone hybrids, have been reported to target the c-met kinase . The c-Met kinase is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
Based on the reported activity of structurally similar compounds, it can be inferred that this compound may interact with its target, c-met kinase, leading to inhibition of the kinase’s activity . This inhibition could result in the disruption of several signaling pathways involved in cancer progression .
Biochemical Pathways
The compound’s interaction with c-Met kinase could affect several biochemical pathways. c-Met is involved in the activation of several signaling pathways that are crucial for embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway has been reported in several cancers .
Result of Action
Structurally similar compounds have shown antiproliferative and antimigratory effects on cancer cell lines . These compounds were found to inhibit growth and migration in MCF-7 cells .
properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c18-11-5-6-15(12(19)8-11)24-9-16(22)21-13-4-2-1-3-10(13)7-14(21)17(20)23/h1-6,8,14H,7,9H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGXNJAJCJSVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,4-Dichlorophenoxy)acetyl)indoline-2-carboxamide |
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